CYCLOBUTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
CYCLOBUTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines a cyclobutyl group, a dimethoxyphenyl group, and a piperazino group linked through a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOBUTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a nucleophile.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride and a base.
Piperazino Group Addition: The piperazino group is added through a nucleophilic substitution reaction, using a piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
CYCLOBUTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
CYCLOBUTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of CYCLOBUTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl(3,4-dimethoxyphenyl)methanone: Shares the cyclobutyl and dimethoxyphenyl groups but lacks the piperazino and sulfonyl groups.
1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a similar cyclobutyl and dimethoxyphenyl structure but differs in the heterocyclic core.
Uniqueness
CYCLOBUTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl and piperazino groups distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.
Properties
IUPAC Name |
cyclobutyl-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-7-6-14(12-16(15)24-2)25(21,22)19-10-8-18(9-11-19)17(20)13-4-3-5-13/h6-7,12-13H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOLDMDPRWSKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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